molecular formula C20H19NO6 B2449113 (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 622794-07-4

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No. B2449113
CAS RN: 622794-07-4
M. Wt: 369.373
InChI Key: NWNVTCGLTOMFGE-YVLHZVERSA-N
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Description

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a useful research compound. Its molecular formula is C20H19NO6 and its molecular weight is 369.373. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity Analysis

Analytical Methods for Antioxidants

The study of antioxidants is crucial across various fields, including food engineering, medicine, and pharmacy. A review by Munteanu and Apetrei (2021) discusses critical tests used to determine antioxidant activity, such as the ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH assays. These methods, based on spectrophotometry, assess the kinetics or equilibrium state of antioxidant reactions, providing a foundational understanding of evaluating complex molecules' antioxidant capacities (Munteanu & Apetrei, 2021).

Photosensitive Protecting Groups

Advancements in Photosensitive Protecting Groups

Amit, Zehavi, and Patchornik (1974) reviewed the application of photosensitive protecting groups, such as 2-nitrobenzyl and 3,5-dimethoxybenzyl groups, in synthetic chemistry. These groups show promise for future applications, hinting at the potential utility of complex molecules in synthesizing biologically active compounds (Amit, Zehavi, & Patchornik, 1974).

Pharmacological Potential of Complex Compounds

Pharmacodynamic and Pharmacokinetic Properties

Research on compounds like zolpidem, an imidazopyridine acting at the benzodiazepine omega 1-receptor subtype, reveals the importance of understanding complex molecules' pharmacodynamic and pharmacokinetic properties. Such studies are essential for developing new therapeutic agents with specific action mechanisms and minimal side effects (Langtry & Benfield, 1990).

properties

IUPAC Name

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-21(2)20(23)26-13-8-9-14-16(11-13)27-17(18(14)22)10-12-6-5-7-15(24-3)19(12)25-4/h5-11H,1-4H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNVTCGLTOMFGE-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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